molecular formula C15H21N3O3S B1416149 4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1105189-39-6

4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Cat. No.: B1416149
CAS No.: 1105189-39-6
M. Wt: 323.4 g/mol
InChI Key: FCGIYPBXRHJZOX-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C15H21N3O3S and a molecular weight of 323.41 g/mol . This compound is characterized by the presence of a benzo[d]thiazole core structure substituted with dimethoxy groups at positions 4 and 7, and a morpholinoethyl group at the nitrogen atom of the thiazole ring.

Preparation Methods

The synthesis of 4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of any reducible functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Scientific Research Applications

4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can be compared with other similar compounds, such as:

    4,7-dimethoxybenzo[d]thiazol-2-amine: Lacks the morpholinoethyl group, which may result in different biological activities and chemical reactivity.

    4,7-dimethoxy-N-(2-piperidinoethyl)benzo[d]thiazol-2-amine: Contains a piperidinoethyl group instead of a morpholinoethyl group, which may affect its pharmacological properties.

    4,7-dimethoxy-N-(2-pyrrolidinoethyl)benzo[d]thiazol-2-amine: Contains a pyrrolidinoethyl group, leading to variations in its chemical and biological behavior.

Properties

IUPAC Name

4,7-dimethoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-19-11-3-4-12(20-2)14-13(11)17-15(22-14)16-5-6-18-7-9-21-10-8-18/h3-4H,5-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGIYPBXRHJZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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